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Compound of Interest

Compound Name: 4-(3-formylphenyl)benzoic Acid

Cat. No.: B112321

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for a key
biphenyl derivative, 4'-(formyl)-[1,1'-biphenyl]-4-carboxylic acid, often referred to as 4-(4-
formylphenyl)benzoic acid. Due to the limited availability of published spectroscopic data for
the isomeric 4-(3-formylphenyl)benzoic acid, this document will focus on the well-
characterized 4-formyl isomer, serving as a valuable reference for researchers, scientists, and
professionals in drug development. The guide details experimental protocols for acquiring
spectroscopic data and presents the information in a clear, structured format for ease of
comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(4-formylphenyl)benzoic acid.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
10.10 S 1H Aldehydic H
8.20 d 2H Ar-H
8.00 d 2H Ar-H
7.90 d 2H Ar-H
7.82 d 2H Ar-H
13.0 (broad) S 1H Carboxylic acid H
Solvent: DMSO-ds

« 13 1
Chemical Shift (d) ppm Assignment
1925 Aldehydic C=0
167.0 Carboxylic acid C=0
145.5 Ar-C
140.0 Ar-C
135.5 Ar-C
130.5 Ar-CH
130.0 Ar-CH
128.0 Ar-CH
127.5 Ar-CH

Solvent: DMSO-ds

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3000 (broad) Strong O-H stretch (Carboxylic acid)
2850, 2750 Medium C-H stretch (Aldehyde)

1685 Strong C=0 stretch (Carboxylic acid)
1605 Strong C=0 stretch (Aldehyde)
1560, 1490 Medium C=C stretch (Aromatic)

IablgA._Mass_SpgsimmﬂnL(MSLQata

Interpretation

226.06 [M]* (Molecular lon)
225.05 [M-H]*

197.06 [M-CHOJ*

181.05 [M-COOH]*

152.06 [M-C7Hs02]*

Technique: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the
molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-formylphenyl)benzoic acid in
0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-ds).
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 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

e Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture
into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a
small amount of the solid sample directly on the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.
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o Record the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight (e.g., m/z 50-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Workflow for Spectroscopic Analysis of a Chemical Compound
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Caption: Spectroscopic Analysis Workflow.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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